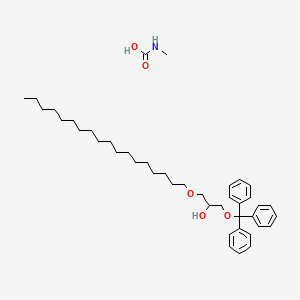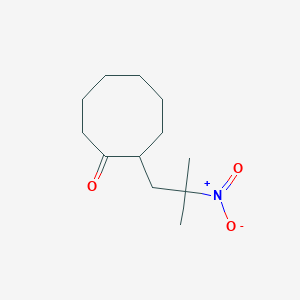![molecular formula C16H16ClNO4 B14376900 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride CAS No. 89808-21-9](/img/structure/B14376900.png)
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ion with phenoxycarbonyl and isopropyl carbonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride typically involves the following steps:
Formation of Pyridinium Ion: The starting material, pyridine, is reacted with an appropriate alkylating agent to form the pyridinium ion.
Introduction of Phenoxycarbonyl Group: The pyridinium ion is then reacted with phenyl chloroformate to introduce the phenoxycarbonyl group.
Addition of Isopropyl Carbonate Group: Finally, the compound is treated with isopropyl chloroformate to add the isopropyl carbonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Phenoxycarbonyl)-3-{[(methyl)oxy]carbonyl}pyridin-1-ium chloride
- 1-(Phenoxycarbonyl)-3-{[(ethyl)oxy]carbonyl}pyridin-1-ium chloride
- 1-(Phenoxycarbonyl)-3-{[(butyl)oxy]carbonyl}pyridin-1-ium chloride
Comparison
Compared to similar compounds, 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is unique due to the presence of the isopropyl carbonate group. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it distinct in its applications and properties.
Propiedades
Número CAS |
89808-21-9 |
|---|---|
Fórmula molecular |
C16H16ClNO4 |
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
1-O-phenyl 3-O-propan-2-yl pyridin-1-ium-1,3-dicarboxylate;chloride |
InChI |
InChI=1S/C16H16NO4.ClH/c1-12(2)20-15(18)13-7-6-10-17(11-13)16(19)21-14-8-4-3-5-9-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NTTUEPISMFAHJY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)C1=C[N+](=CC=C1)C(=O)OC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


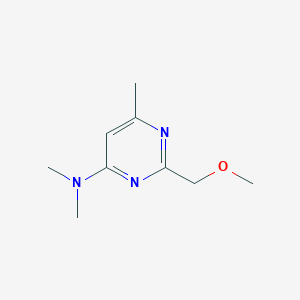
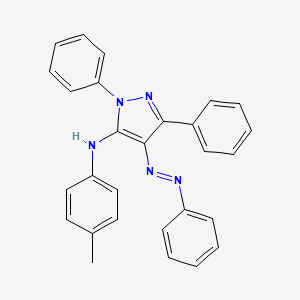
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)

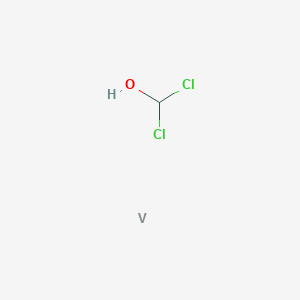
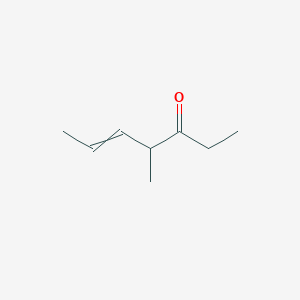
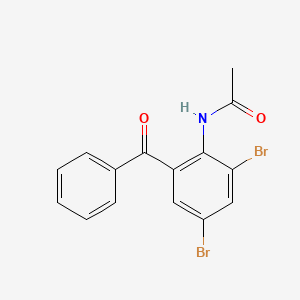
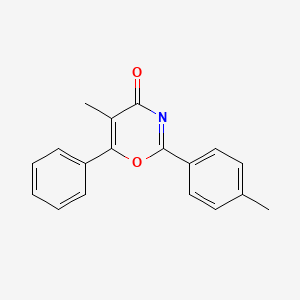
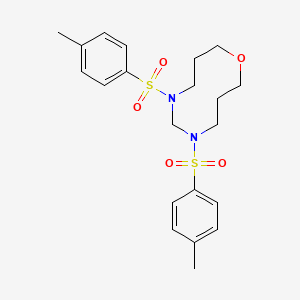
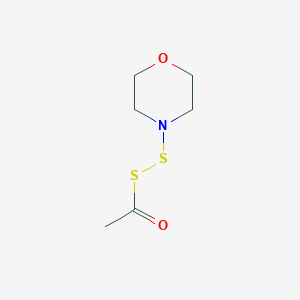
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
